molecular formula C22H20Cl2N2O2 B10969966 [2-(2,4-Dichlorophenyl)quinolin-4-yl](2,6-dimethylmorpholin-4-yl)methanone

[2-(2,4-Dichlorophenyl)quinolin-4-yl](2,6-dimethylmorpholin-4-yl)methanone

Cat. No.: B10969966
M. Wt: 415.3 g/mol
InChI Key: AEJAAUXZESWESW-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)quinolin-4-ylmethanone is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core substituted with a dichlorophenyl group and a dimethylmorpholinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)quinolin-4-ylmethanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2,4-dichlorobenzoyl chloride and aluminum chloride as a catalyst.

    Attachment of the Dimethylmorpholinyl Group: The final step involves the nucleophilic substitution reaction where the quinoline derivative is reacted with 2,6-dimethylmorpholine in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)quinolin-4-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the quinoline ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential as an anticancer agent, with studies focusing on its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)quinolin-4-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenyl)quinolin-4-ylmethanone: Similar structure but with a piperazine ring instead of a morpholine ring.

    2-(4-Substituted phenyl)quinolin-4-ylmethanone: Contains a substituted phenyl group and an isopropylpiperazine ring.

Uniqueness

2-(2,4-Dichlorophenyl)quinolin-4-ylmethanone is unique due to the presence of both dichlorophenyl and dimethylmorpholinyl groups, which confer specific chemical and biological properties. The combination of these groups can enhance the compound’s ability to interact with biological targets and improve its pharmacokinetic properties.

This detailed article provides a comprehensive overview of 2-(2,4-Dichlorophenyl)quinolin-4-ylmethanone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H20Cl2N2O2

Molecular Weight

415.3 g/mol

IUPAC Name

[2-(2,4-dichlorophenyl)quinolin-4-yl]-(2,6-dimethylmorpholin-4-yl)methanone

InChI

InChI=1S/C22H20Cl2N2O2/c1-13-11-26(12-14(2)28-13)22(27)18-10-21(17-8-7-15(23)9-19(17)24)25-20-6-4-3-5-16(18)20/h3-10,13-14H,11-12H2,1-2H3

InChI Key

AEJAAUXZESWESW-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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